SSAA09E3

Description

Properties

IUPAC Name |

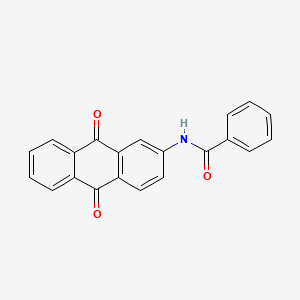

N-(9,10-dioxoanthracen-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGATAYQAZTAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341119 | |

| Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52869-18-8 | |

| Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ANTHRAQUINONYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SSAA09E3: A Technical Guide on its Mechanism of Action as a SARS-CoV Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the small molecule SSAA09E3 and its mechanism of action against the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). It synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual pathways to offer a comprehensive understanding for research and development applications.

Introduction

Severe Acute Respiratory Syndrome (SARS), caused by the SARS-CoV, emerged as a significant global health threat in the early 2000s. The development of antiviral therapeutics remains a critical area of research to combat potential future outbreaks. The entry of SARS-CoV into host cells is a multi-step process initiated by the binding of the viral Spike (S) protein to the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2). This process represents a key target for therapeutic intervention. This compound, with the chemical name N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, was identified as a potent inhibitor of SARS-CoV replication by specifically blocking viral entry.[1] This guide details the molecular mechanism through which this compound exerts its antiviral activity.

Mechanism of Action: Inhibition of Viral-Cell Membrane Fusion

This compound acts as a late-stage inhibitor of SARS-CoV entry.[1] Its mechanism is distinct from other entry inhibitors that may block receptor binding or protease activity.[1]

The key characteristics of its mechanism are:

-

No Interference with Receptor Binding: Studies have shown that this compound does not affect the initial interaction between the SARS-CoV S protein and its host cell receptor, ACE2.[1]

-

No Effect on Cathepsin L: The compound does not inhibit the enzymatic function of Cathepsin L, a host protease essential for processing the S protein during viral entry.[1]

-

Blocks Membrane Fusion: The primary mechanism of action for this compound is the prevention of the fusion between the viral envelope and the host cell membrane.[1][2] This is a critical step that allows the viral genome to be released into the cytoplasm for replication.

Time-of-addition experiments confirmed this late-stage activity. This compound was effective at inhibiting viral entry even when added up to 3 hours post-infection, a timeline consistent with the later stages of the entry process, such as membrane fusion.[1] In contrast, inhibitors that target the initial virus-receptor binding are typically only effective if added within the first hour of infection.[1]

Caption: SARS-CoV entry pathway and the inhibitory action of this compound.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified in various cell-based assays. The compound specifically inhibits SARS-CoV entry without affecting viruses that use a different entry mechanism, such as Vesicular Stomatitis Virus (VSV).[1]

| Assay Type | Cell Line | Virus System | Efficacy Metric | Value | Reference |

| Pseudovirus Entry Assay | 293T | HIV-1 pseudotyped with SARS-CoV S protein | EC50 | 9.7 µM | [3] |

| Cytopathic Effect Assay | Vero | Infectious SARS-CoV | EC50 | 0.15 µM | [3] |

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Key Experimental Methodologies

The mechanism of this compound was elucidated through a series of specific cell-based and virological assays.

4.1 Pseudotyped Virus Entry Assay

This assay is a primary tool for screening and characterizing viral entry inhibitors in a lower biosafety environment (BSL-2).

-

Principle: A surrogate virus (e.g., HIV-1 or VSV) is genetically engineered to lack its own surface glycoprotein and instead express the SARS-CoV Spike (S) protein.[1][4] This "pseudotyped" virus can infect cells that express the ACE2 receptor, but it cannot replicate, making it safer to handle.[4][5] The core of the surrogate virus also carries a reporter gene, such as luciferase or fluorescent protein, allowing viral entry to be quantified by measuring light output or fluorescence.[1][6]

-

Protocol Outline:

-

Cell Seeding: ACE2-expressing cells (e.g., 293T-ACE2) are seeded in 96-well plates.[1]

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound.[1]

-

Infection: SARS-CoV S pseudotyped virions are added to the wells. As a control for specificity, a parallel experiment is run using virions pseudotyped with a different glycoprotein, like VSV-G.[1]

-

Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for viral entry and reporter gene expression.[6]

-

Quantification: Cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.[1] The reduction in reporter signal in the presence of the compound indicates inhibition of entry.

-

4.2 Time-of-Addition Assay

This experiment is crucial for determining the specific stage of the viral lifecycle that an inhibitor targets.

-

Principle: The inhibitor is added at different time points before and after the cells are infected with the virus. By observing when the compound loses its effectiveness, one can deduce the timing of its target step.

-

Protocol Outline:

-

Infection: ACE2-expressing cells are infected with SARS/HIV pseudotyped virions. This point is designated as T=0.

-

Staggered Compound Addition: this compound is added to different wells at various time points post-infection (e.g., T=0, T=1h, T=3h, T=6h).[1]

-

Incubation and Measurement: After a total incubation period, the level of infection is quantified using the reporter gene assay as described above.

-

Analysis: The results showed that this compound remained effective when added up to 3 hours post-infection, indicating it targets a late step in the entry process.[1]

-

4.3 SARS-CoV Cytopathic Effect (CPE) Assay

This assay confirms the inhibitor's activity against the authentic, replication-competent SARS-CoV in a high-containment (BSL-3) laboratory.

-

Principle: SARS-CoV infection of susceptible cells (e.g., Vero E6) leads to visible cell death and morphological changes, known as the cytopathic effect.[4] An effective antiviral agent will protect the cells from this effect.

-

Protocol Outline:

-

Cell Culture: Vero cells are grown in 96-well plates.

-

Treatment and Infection: Cells are treated with serial dilutions of this compound and then infected with a known amount of infectious SARS-CoV.[4]

-

Incubation: Plates are incubated for several days (e.g., 5 days) to allow the virus to replicate and cause CPE.[4]

-

Assessment: The cell monolayer is stained with a dye like crystal violet, which stains living cells.[4] The amount of dye retained is proportional to the number of surviving cells. The EC50 is calculated based on the concentration of the compound that protects 50% of the cells from virus-induced death.

-

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a specific, small-molecule inhibitor of SARS-CoV entry. Its mechanism of action is the blockade of viral-host cell membrane fusion, a late and essential step in the viral lifecycle.[1] It does not interfere with the initial attachment of the virus to the ACE2 receptor or the activity of the host protease Cathepsin L.[1] With potent efficacy demonstrated against both pseudotyped and infectious SARS-CoV in cell culture, this compound represents a promising lead compound for the development of therapeutics targeting coronavirus entry.[1][3] This detailed understanding of its mechanism provides a solid foundation for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rapid and Flexible Platform To Assess Anti-SARS-CoV-2 Antibody Neutralization and Spike Protein-Specific Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Assessment of Serological Assays for SARS-CoV-2 as Surrogates for Authentic Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Cell-Based and Surrogate SARS-CoV-2 Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SSAA09E3: A Novel Antiviral and Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSAA09E3, chemically identified as N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, is a small molecule that has emerged as a compound of significant interest in the fields of virology and oncology. Initially identified as a potent inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry, its mechanism of action involves the prevention of viral and host cell membrane fusion, a critical step in the viral life cycle. Furthermore, preliminary studies suggest that this compound may also possess anticancer properties through the inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details the experimental protocols used to characterize its antiviral and potential anticancer effects and visually represents the current understanding of its mechanism of action through signaling pathway and workflow diagrams.

Chemical Structure and Properties

This compound is an organic compound with a well-defined chemical structure. Its properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide |

| Synonyms | 2-Benzamido-9,10-anthraquinone, N-(2-Anthraquinonyl)benzamide |

| CAS Number | 52869-18-8 |

| Molecular Formula | C₂₁H₁₃NO₃ |

| Molecular Weight | 327.33 g/mol |

| Appearance | White to Amber powder/crystal |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

Antiviral Activity: Inhibition of SARS-CoV Entry

This compound has been identified as a novel inhibitor of SARS-CoV replication. Its primary mechanism of antiviral action is the blockade of viral entry into host cells.[1] Unlike other entry inhibitors that may target the interaction between the viral spike (S) protein and the host cell's ACE2 receptor or inhibit host proteases like cathepsin L, this compound acts at a later stage of the entry process.[1] Specifically, it prevents the fusion of the viral envelope with the host cell membrane, thereby halting the release of the viral genome into the cytoplasm.[1]

dot

Caption: SARS-CoV Entry and Inhibition by this compound.

Potential Anticancer Activity: CDK Inhibition

Preliminary evidence suggests that this compound may also function as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By inhibiting CDKs, this compound could potentially arrest the cell cycle and induce apoptosis in cancer cells. The specific CDK targets of this compound and the downstream signaling pathways affected are areas of ongoing research.

dot

Caption: Proposed Mechanism of this compound in Cancer Cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Antiviral Activity: SARS-CoV Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of this compound that effectively inhibits the virus-induced death of host cells.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV (e.g., Urbani strain)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Crystal Violet staining solution (0.5% w/v in 20% methanol)

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.

-

Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.

-

Remove the growth medium from the cell plates and add 100 µL of the diluted this compound to the respective wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).

-

In a separate tube, dilute the SARS-CoV stock to a multiplicity of infection (MOI) of 0.01 in DMEM.

-

Add 100 µL of the diluted virus to all wells except the cell control wells.

-

Incubate the plates at 37°C with 5% CO₂ for 72 hours or until significant CPE is observed in the virus control wells.

-

After incubation, fix the cells by adding 100 µL of 4% formaldehyde to each well for 30 minutes.

-

Gently wash the plates with phosphate-buffered saline (PBS).

-

Stain the cells with 100 µL of Crystal Violet solution for 20 minutes at room temperature.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 100 µL of methanol to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the log of the this compound concentration.

Cell Fusion Inhibition Assay

This assay specifically measures the ability of this compound to prevent the fusion of cells expressing the SARS-CoV S protein with cells expressing the ACE2 receptor.

Materials:

-

HEK293T cells

-

Expression plasmids for SARS-CoV S protein and human ACE2

-

Transfection reagent

-

DMEM with FBS and antibiotics

-

This compound stock solution in DMSO

-

Luciferase reporter plasmids (e.g., split-luciferase system)

-

Luciferase assay substrate

-

96-well white-walled, clear-bottom plates

Procedure:

-

Co-transfect one population of HEK293T cells (effector cells) with the SARS-CoV S protein expression plasmid and one half of a split-luciferase reporter system.

-

Co-transfect a second population of HEK293T cells (target cells) with the human ACE2 expression plasmid and the other half of the split-luciferase reporter system.

-

After 24 hours, detach the cells and resuspend them in fresh medium.

-

Plate the target cells in a 96-well plate.

-

Prepare serial dilutions of this compound in DMEM.

-

Add the diluted this compound to the target cells and incubate for 1 hour.

-

Add the effector cells to the wells containing the target cells and this compound.

-

Incubate the co-culture for 24 hours at 37°C with 5% CO₂.

-

Add the luciferase assay substrate to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of fusion inhibition against the log of the this compound concentration.

References

SSAA09E3: A Technical Guide to its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSAA09E3, with the chemical name N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, has been identified as a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication. This technical guide provides a comprehensive overview of the available data on the antiviral spectrum of activity of this compound, its mechanism of action, and the experimental protocols used for its evaluation. The information is intended to assist researchers and drug development professionals in understanding the therapeutic potential of this compound.

Mechanism of Action

This compound functions as a SARS-CoV entry inhibitor. Its specific mechanism of action is the prevention of the fusion between the viral membrane and the host cell membrane. This is a critical step in the viral life cycle, occurring after the virus has attached to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), and has been endocytosed. By blocking membrane fusion, this compound effectively halts the entry of the viral genome into the host cell cytoplasm, thereby preventing the initiation of viral replication.[1]

Antiviral Spectrum of Activity

Currently, the publicly available data on the antiviral spectrum of this compound is limited to its activity against SARS-CoV. Studies have demonstrated that this compound inhibits SARS-CoV infection in Vero cells.[1] There is no information available in the reviewed scientific literature regarding its efficacy against other coronaviruses such as MERS-CoV or SARS-CoV-2, or against other viral families like influenza viruses, filoviruses (e.g., Ebola virus), or retroviruses (e.g., HIV).

Quantitative Antiviral Data

The antiviral potency and cytotoxicity of this compound against SARS-CoV have been quantitatively assessed. The available data is summarized in the table below.

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Assay Type | Reference |

| SARS-CoV | Vero | <1 | >100 | >100 | Cytopathic Effect Assay | [1] |

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits 50% of the viral replication. A submicromolar EC₅₀ indicates high potency.[1]

CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.

Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile, as the compound is effective at concentrations far below those that are toxic to host cells. An SI of >100 is considered promising for an antiviral candidate.[1]

Experimental Protocols

The primary assay used to determine the antiviral activity of this compound against SARS-CoV was a cytopathic effect (CPE) assay.[1] A detailed, generalized protocol for such an assay is provided below.

SARS-CoV Cytopathic Effect (CPE) Assay Protocol

This protocol is a standard method for assessing the ability of a compound to inhibit virus-induced cell death.

1. Cell Preparation:

- Vero E6 cells, which are susceptible to SARS-CoV infection, are seeded into 96-well microplates at a density that will result in a confluent monolayer on the day of infection.

- The plates are incubated at 37°C in a 5% CO₂ environment.

2. Compound Preparation:

- This compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

- A serial dilution of the compound is prepared in cell culture medium to achieve the desired final concentrations for testing.

3. Virus Infection and Treatment:

- The cell culture medium is removed from the confluent Vero E6 cell monolayers.

- The cells are then infected with a pre-titered amount of SARS-CoV, typically at a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours.

- Immediately after infection, the diluted this compound is added to the wells. Control wells include uninfected cells, infected cells without treatment (virus control), and uninfected cells treated with the compound (toxicity control).

4. Incubation:

- The plates are incubated for 48-72 hours at 37°C with 5% CO₂ to allow for viral replication and the development of CPE.

5. Quantification of CPE:

- After the incubation period, the extent of CPE is quantified. This is typically done by measuring cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.

- The absorbance or luminescence is read using a plate reader.

6. Data Analysis:

- The percentage of cell viability is calculated for each compound concentration relative to the uninfected control cells.

- The EC₅₀ value is determined by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

- The CC₅₀ value is determined from the toxicity control wells in a similar manner.

Signaling Pathways and Experimental Workflows

As this compound's known mechanism of action is the direct inhibition of viral-host membrane fusion, there is currently no available data describing its specific effects on downstream host cell signaling pathways. The following diagrams illustrate the targeted step in the viral entry process and a general workflow for antiviral screening.

Caption: Mechanism of SARS-CoV entry and inhibition by this compound.

Caption: General workflow for antiviral drug discovery.

Conclusion and Future Directions

This compound has demonstrated potent and selective in vitro activity against SARS-CoV by inhibiting viral entry through the blockade of membrane fusion. This mechanism of action is a validated target for antiviral drug development. However, the current body of public knowledge on this compound is limited. To fully assess its therapeutic potential, further research is warranted in the following areas:

-

Broad-Spectrum Activity: Testing this compound against a wider panel of viruses, including other coronaviruses (SARS-CoV-2, MERS-CoV), influenza viruses, and other enveloped viruses, is crucial to determine its spectrum of activity.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Resistance Studies: Investigating the potential for viruses to develop resistance to this compound is essential for long-term therapeutic viability.

-

Elucidation of Downstream Effects: While the primary mechanism is known, studies to explore any potential downstream effects on host cell signaling pathways could provide a more complete understanding of its cellular impact.

This technical guide summarizes the currently available scientific information on this compound. As new research emerges, this document will require updating to reflect the evolving understanding of this antiviral compound.

References

This technical guide provides a comprehensive overview of the in vitro efficacy of the small molecule inhibitor SSAA09E3 against coronaviruses, with a focus on Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). It is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical name N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, is a novel small molecule inhibitor of SARS-CoV replication.[1] It was identified through a screening of a chemical library for compounds that block the entry of HIV-1 pseudotyped with the SARS-CoV surface glycoprotein S (SARS-S).[1] This compound has demonstrated a specific mechanism of action that distinguishes it from other viral entry inhibitors.[1]

Quantitative Data on In Vitro Efficacy

The antiviral activity and cytotoxicity of this compound against SARS-CoV have been quantified, providing key metrics for its potential as a therapeutic lead. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are summarized below.

| Parameter | Value | Virus | Reference |

| EC50 | 3.1 - 9.7 µM | SARS-CoV | [2] |

| CC50 | 20 - 100 µM | [2] |

Mechanism of Action

This compound inhibits SARS-CoV replication by specifically targeting the viral entry stage.[1] Its mechanism of action involves the prevention of the fusion between the viral membrane and the host cell membrane.[1] Notably, this compound does not interfere with the initial interaction of the SARS-CoV spike (S) protein with its cellular receptor, the angiotensin-converting enzyme 2 (ACE2), nor does it affect the enzymatic activity of cathepsin L, a host protease crucial for the processing of the S protein during viral entry for some coronaviruses.[1] This distinct mechanism suggests a direct action on the membrane fusion process itself.

Experimental Protocols

The following sections detail the methodologies likely employed to determine the in vitro efficacy and mechanism of action of this compound.

This assay is a primary screening method to identify inhibitors of viral entry in a safe, BSL-2 environment.

-

Objective: To quantify the inhibition of SARS-CoV S protein-mediated viral entry.

-

Methodology:

-

Production of Pseudotyped Virions: HIV-1 particles are produced that lack their native envelope glycoprotein but are engineered to express the SARS-CoV spike (S) protein on their surface. These particles also contain a reporter gene, such as luciferase. As a control, pseudotypions with the vesicular stomatitis virus glycoprotein (VSV-G) are also produced.[1]

-

Infection: Host cells susceptible to SARS-CoV entry (e.g., Vero E6 or HEK293T cells expressing ACE2) are seeded in 96-well plates. The cells are then incubated with the pseudotyped virions in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Quantification: After a set incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. A decrease in reporter activity in the presence of the compound indicates inhibition of viral entry.

-

Specificity Control: The assay is run in parallel with VSV-G pseudotyped virions to ensure that the inhibitory effect is specific to SARS-S-mediated entry and not due to general cytotoxicity or inhibition of the reporter system.[1]

-

This assay is crucial to determine the therapeutic window of the compound.

-

Objective: To measure the concentration at which this compound is toxic to host cells.

-

Methodology:

-

Cell Seeding: Host cells (the same type as used in the antiviral assays) are seeded in 96-well plates.

-

Compound Incubation: The cells are incubated with a range of concentrations of this compound for a period similar to the antiviral assay (e.g., 48-72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The CC50 value is calculated, representing the concentration of the compound that reduces cell viability by 50%.

-

This assay confirms the antiviral activity of the compound against live, replication-competent coronavirus.

-

Objective: To quantify the reduction in the production of infectious viral particles in the presence of this compound.

-

Methodology:

-

Infection: Confluent monolayers of susceptible cells (e.g., Vero E6) are infected with a known titer of SARS-CoV at a low multiplicity of infection (MOI).

-

Treatment: After a brief adsorption period, the viral inoculum is removed, and the cells are washed and incubated with a medium containing various concentrations of this compound.

-

Harvesting: At a specific time point post-infection (e.g., 24 or 48 hours), the cell culture supernatant, containing progeny virions, is harvested.

-

Titration: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

-

Analysis: The reduction in viral titer in treated samples compared to the untreated control is used to determine the EC50 value.

-

Conclusion

This compound is a promising inhibitor of SARS-CoV with a well-defined in vitro efficacy and a specific mechanism of action that targets viral-host membrane fusion. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further preclinical development and investigation into its potential as an antiviral therapeutic. Future studies should aim to evaluate its efficacy against a broader range of coronaviruses, including contemporary variants of concern, and to assess its in vivo activity and pharmacokinetic properties.

References

Technical Whitepaper: SSAA09E3 Inhibition of Viral Membrane Fusion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viral entry into host cells is a critical first step in the lifecycle of many pathogenic viruses, and the fusion of the viral envelope with a host cell membrane represents a key target for antiviral therapeutic development. This document provides a detailed technical overview of the small molecule SSAA09E3, an inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry. Discovered through a high-throughput screen of a chemical library, this compound has been identified as a late-stage entry inhibitor that specifically blocks the fusion of the viral membrane with the host cell membrane. This whitepaper will detail the mechanism of action of this compound, present quantitative data on its inhibitory activity, and provide comprehensive experimental protocols for the key assays used in its characterization.

Introduction to this compound

This compound, with the chemical name N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, was identified as a potent inhibitor of SARS-CoV entry.[1][2][3] Unlike other entry inhibitors that may target receptor binding or protease activity, this compound acts at the crucial final step of viral entry: membrane fusion.[1][2] This specific mechanism of action makes it a valuable tool for studying the intricacies of viral fusion and a promising lead compound for the development of broad-spectrum antiviral drugs.

Mechanism of Action

The entry of SARS-CoV into a host cell is a multi-step process. Following the attachment of the viral spike (S) protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), the virus is endocytosed.[2] Within the endosome, the S protein is cleaved by host proteases, such as cathepsin L, which triggers a conformational change in the S protein, leading to the fusion of the viral and endosomal membranes.[2]

This compound has been shown to inhibit viral entry at a stage after the initial attachment to the ACE2 receptor and subsequent endocytosis.[1][2] Crucially, its inhibitory activity is independent of the enzymatic function of cathepsin L.[1][2] This indicates that this compound directly interferes with the membrane fusion process itself, a critical step for the release of the viral genome into the host cell cytoplasm. The precise molecular target of this compound within the fusion machinery remains to be fully elucidated.

Quantitative Data

The inhibitory activity of this compound was quantified using a pseudovirus-based entry assay. The following table summarizes the key quantitative data.

| Compound | Assay Type | Virus | IC50 (µM) |

| This compound | Pseudovirus Entry Assay | SARS/HIV | 5.2 ± 0.8 |

| This compound | Pseudovirus Entry Assay | VSV/HIV | >50 |

Table 1: Inhibitory activity of this compound against pseudotyped viruses. Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Pseudovirus Production and Entry Assay

This assay is designed to quantify the inhibition of viral entry mediated by the SARS-CoV S protein in a safe and reproducible manner.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmids:

-

HIV-1 backbone vector expressing luciferase (pNL4-3.Luc.R-E-)

-

Expression vector for SARS-CoV S protein

-

Expression vector for Vesicular Stomatitis Virus G protein (VSV-G)

-

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Pseudovirus Production:

-

Seed HEK293T cells in a 10-cm dish to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the HIV-1 backbone plasmid and either the SARS-CoV S or VSV-G expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells at 37°C in a CO2 incubator.

-

Harvest the pseudovirus-containing supernatant 48 hours post-transfection.

-

Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.

-

The pseudovirus-containing supernatant can be used immediately or stored at -80°C.

-

-

Pseudovirus Entry Assay:

-

Seed ACE2-expressing target cells (e.g., HEK293T-ACE2) in a 96-well plate.

-

On the day of infection, prepare serial dilutions of this compound in DMEM.

-

Pre-incubate the target cells with the diluted compound for 1 hour at 37°C.

-

Add the pseudovirus (SARS/HIV or VSV/HIV) to the wells.

-

Incubate the plates for 48 hours at 37°C.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay reagent.

-

Calculate the percentage of inhibition for each compound concentration relative to the untreated control and determine the IC50 value.

-

Cell-Cell Fusion Assay

This assay assesses the ability of a compound to inhibit the fusion of cells expressing the SARS-CoV S protein with cells expressing the ACE2 receptor.

Materials:

-

Effector cells (e.g., HEK293T)

-

Target cells (e.g., Vero E6)

-

Plasmids:

-

Expression vector for SARS-CoV S protein

-

Reporter plasmid (e.g., luciferase under the control of a T7 promoter)

-

Expression vector for T7 RNA polymerase

-

-

Transfection reagent

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Preparation of Effector and Target Cells:

-

Effector Cells: Co-transfect HEK293T cells with the SARS-CoV S protein expression plasmid and the T7 RNA polymerase expression plasmid.

-

Target Cells: Transfect Vero E6 cells with the reporter plasmid containing the luciferase gene under the T7 promoter.

-

-

Cell-Cell Fusion Assay:

-

Plate the target cells in a 96-well plate.

-

Prepare serial dilutions of this compound in DMEM.

-

Add the diluted compound to the target cells and incubate for 1 hour at 37°C.

-

Overlay the effector cells onto the target cells.

-

Co-culture the cells for 18-24 hours to allow for cell fusion and reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of fusion inhibition for each compound concentration relative to the untreated control.

-

Visualizations

Signaling Pathway of SARS-CoV Entry and Inhibition

Caption: Mechanism of SARS-CoV entry and the inhibitory action of this compound on membrane fusion.

Experimental Workflow for Pseudovirus Entry Assay

Caption: Workflow for the this compound pseudovirus entry inhibition assay.

Logical Relationship in Cell-Cell Fusion Assay

Caption: Logical diagram of the cell-cell fusion assay and the inhibitory effect of this compound.

Conclusion

This compound is a valuable small molecule inhibitor that targets the critical step of viral membrane fusion in the SARS-CoV life cycle. Its distinct mechanism of action provides a powerful tool for dissecting the molecular events of viral entry and serves as a promising scaffold for the development of novel antiviral therapeutics. The detailed protocols and data presented in this whitepaper are intended to facilitate further research into this compound and the broader field of viral fusion inhibition.

References

- 1. Novel inhibitors of severe acute respiratory syndrome coronavirus entry that act by three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Stage Research of SSAA09E3: A Novel SARS-CoV Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSAA09E3 is a novel small-molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry into host cells. Identified as N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide , this compound exhibits a unique mechanism of action by specifically preventing the fusion of the viral membrane with the host cell membrane. Early-stage research has demonstrated its potent antiviral activity at submicromolar concentrations, highlighting its potential as a promising lead for the development of SARS-CoV therapeutics. This guide provides a comprehensive overview of the foundational research on this compound, including its chemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Chemical Properties and Structure

This compound is an organic compound with the following key identifiers:

| Property | Value |

| IUPAC Name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide |

| Molecular Formula | C₂₁H₁₃NO₃ |

| Molecular Weight | 327.3 g/mol |

Chemical Structure:

Mechanism of Action: Inhibition of Viral-Host Membrane Fusion

This compound has been identified as a late-stage inhibitor of SARS-CoV entry.[1] Its mechanism of action is distinct from other inhibitors that may block receptor binding or endosomal processing. This compound specifically interferes with the final step of viral entry: the fusion of the viral envelope with the host cell's membrane.[1] This targeted action prevents the release of the viral genome into the cytoplasm, thereby halting the replication cycle.

The proposed signaling pathway and mechanism of inhibition for this compound in the context of SARS-CoV entry is depicted below:

Caption: SARS-CoV entry pathway and the inhibitory action of this compound.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified in different cell-based assays. The key efficacy parameters are summarized in the table below.

| Assay Type | Cell Line | Parameter | Value | Selectivity Index (SI) | Reference |

| SARS/HIV Pseudotyped Virus Entry | 293T | EC₅₀ | 9.7 µM | >10 | [2] |

| SARS-CoV Infection | Vero | EC₅₀ | 0.15 µM | >100 | [2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀). A higher SI value indicates a more favorable safety profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

SARS/HIV Pseudotyped Virus Entry Assay

This assay is used to screen for inhibitors of SARS-CoV S protein-mediated viral entry in a BSL-2 environment.

Objective: To determine the concentration at which this compound inhibits 50% of pseudovirus entry into host cells.

Experimental Workflow:

Caption: Workflow for the SARS/HIV pseudotyped virus entry assay.

Materials:

-

293T cells

-

96-well white, clear-bottom tissue culture plates

-

DMEM supplemented with 10% FBS

-

This compound compound

-

SARS/HIV pseudotyped virus (expressing SARS-CoV Spike protein and containing a luciferase reporter gene)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed 293T cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection.

-

On the day of the experiment, prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Add the SARS/HIV pseudotyped virus to each well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.

-

After incubation, lyse the cells and add the luciferase assay substrate according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

The EC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

SARS-CoV Cytopathic Effect (CPE) Assay

This assay is performed in a BSL-3 facility to determine the antiviral activity of this compound against live SARS-CoV.

Objective: To determine the concentration at which this compound protects 50% of Vero cells from virus-induced cell death.

Experimental Workflow:

Caption: Workflow for the SARS-CoV cytopathic effect (CPE) assay.

Materials:

-

Vero cells

-

96-well tissue culture plates

-

MEM supplemented with 2% FBS

-

This compound compound

-

Live SARS-CoV

-

Crystal violet staining solution

-

Methanol or other suitable fixative

-

Sorbitol or other suitable solubilizing agent

-

Microplate reader

Procedure:

-

Seed Vero cells in 96-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the cell monolayers.

-

Infect the cells with a standardized amount of live SARS-CoV.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator, or until CPE is observed in the virus control wells.

-

Fix the cells with a suitable fixative and stain with crystal violet solution.

-

Wash the plates to remove excess stain and allow them to dry.

-

Solubilize the stain from the viable, adherent cells.

-

Measure the absorbance at a suitable wavelength using a microplate reader.

-

The EC₅₀ value is calculated by determining the compound concentration that results in a 50% protection from CPE compared to the untreated virus control.

Cell-Cell Fusion Assay

This assay helps to confirm that this compound inhibits the fusion step of viral entry.

Objective: To assess the ability of this compound to block the fusion of cells expressing the SARS-CoV S protein with cells expressing the ACE2 receptor.

Logical Relationship of the Assay:

Caption: Logical flow of the cell-cell fusion inhibition assay.

Materials:

-

Effector cells (e.g., 293T cells transiently or stably expressing SARS-CoV S protein)

-

Target cells (e.g., 293T cells transiently or stably expressing the ACE2 receptor)

-

This compound compound

-

Culture medium

-

Microscopy equipment for visualization of syncytia (fused cells)

-

(Optional) Reporter genes in effector and target cells for quantitative analysis (e.g., split luciferase)

Procedure:

-

Culture effector and target cells separately to sufficient numbers.

-

Seed the target cells in a suitable culture plate.

-

Overlay the effector cells onto the target cell monolayer.

-

Add serial dilutions of this compound to the co-culture.

-

Incubate for a defined period (e.g., 12-24 hours) to allow for cell fusion.

-

Observe and quantify the formation of syncytia (large, multinucleated cells) under a microscope.

-

If a reporter system is used, measure the reporter signal according to the specific assay protocol.

-

Inhibition of fusion is determined by a reduction in the number or size of syncytia, or a decrease in the reporter signal, in the presence of this compound compared to the untreated control.

Conclusion and Future Directions

The early-stage research on this compound has established it as a potent inhibitor of SARS-CoV entry with a specific mechanism of action targeting viral-host membrane fusion. The submicromolar efficacy against live virus in cell culture and a favorable selectivity index make it a compelling candidate for further preclinical development.

Future research should focus on:

-

Lead optimization to improve potency and pharmacokinetic properties.

-

In vivo efficacy studies in animal models of SARS-CoV infection.

-

Elucidation of the precise molecular interactions between this compound and the viral fusion machinery.

-

Evaluation of its activity against other coronaviruses that utilize a similar fusion mechanism.

This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing antiviral therapies.

References

Preliminary Toxicity Profile of SSAA09E3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSAA09E3 is a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry. Its mechanism of action involves preventing the fusion of the viral membrane with the host cellular membrane.[1] Understanding the preliminary toxicity profile of this compound is crucial for its further development as a potential therapeutic agent. This technical guide provides a summary of the available quantitative toxicity data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Toxicity Data

The preliminary toxicity of this compound has been primarily evaluated through in vitro studies, focusing on its cytotoxic effects on various cell lines. The key quantitative metrics are the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) for cell viability. The ratio of these two values provides the selectivity index (SI), a measure of the compound's therapeutic window.

| Compound | Cell Line | Parameter | Value (µM) | Selectivity Index (SI) | Reference |

| This compound | Vero | EC50 (SARS-CoV) | 0.15 | >100 | [1] |

| This compound | 293T | EC50 (SARS/HIV pseudotyped virus) | 9.7 | Not Reported | [1] |

| This compound | Vero | CC50 | >15* | Not Applicable | Estimated |

*The CC50 value for this compound in Vero cells has been estimated based on the reported selectivity index of >100.[1] A definitive, experimentally determined CC50 value is not yet publicly available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary toxicity assessment of this compound.

Cell Viability (Cytotoxicity) Assay using MTT

This protocol is a standard method for assessing cell viability and is likely similar to the assay used to determine the cytotoxicity of this compound.

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of cultured cells (CC50).

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

SARS-CoV Cytopathic Effect (CPE) Assay

This assay is used to determine the antiviral efficacy of a compound by measuring its ability to inhibit the virus-induced cell death.

Objective: To determine the concentration of this compound that inhibits 50% of the SARS-CoV-induced cytopathic effect (EC50).

Materials:

-

Vero E6 cells

-

DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

-

SARS-CoV stock

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight.

-

Compound and Virus Addition: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS). Add the compound dilutions to the cells. Subsequently, infect the cells with SARS-CoV at a specific multiplicity of infection (MOI). Include virus-only controls and mock-infected controls.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

CPE Observation: Observe the cells daily under a microscope for the appearance of cytopathic effects (e.g., cell rounding, detachment).

-

Quantification of CPE: After the incubation period, the extent of CPE can be quantified, for example, by staining the remaining viable cells with crystal violet.

-

Data Analysis: The EC50 value is the concentration of the compound that reduces the CPE by 50% compared to the virus-only control.

Visualizations

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the scientific literature detailing the signaling pathways directly affected by the toxicity of this compound. The primary mechanism of action is the inhibition of viral-host cell membrane fusion, which is a physical process rather than a direct interaction with a specific signaling cascade.

The following diagrams illustrate the general workflow for assessing antiviral activity and cytotoxicity, and the known mechanism of action of this compound.

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Caption: Mechanism of action of this compound in inhibiting SARS-CoV entry.

References

Methodological & Application

Application Notes and Protocols for SSAA09E3 in a Viral Entry Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSAA09E3, with the chemical name N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, is a novel small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication.[1] Extensive research has demonstrated that this compound effectively blocks viral entry into host cells.[1] Its mechanism of action is distinct from other entry inhibitors; it does not interfere with the binding of the viral spike (S) protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), nor does it inhibit the activity of cathepsin L, a protease involved in viral entry.[1] Instead, this compound acts at a later stage of the entry process, specifically by preventing the fusion of the viral envelope with the host cell membrane.[1] This targeted mechanism makes this compound a valuable tool for studying the intricacies of coronavirus membrane fusion and a promising lead compound for the development of broad-spectrum antiviral therapeutics.

These application notes provide a detailed protocol for utilizing this compound in a pseudovirus-based viral entry assay, a safe and robust method for studying viral entry in a Biosafety Level 2 (BSL-2) laboratory setting.

Data Presentation

The inhibitory activity of this compound on viral entry is typically quantified by determining its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This value represents the concentration of the compound required to inhibit 50% of the viral entry signal in the assay. The data can be summarized in the following table format for clear comparison with other potential inhibitors.

| Compound | Target | Assay Type | Cell Line | IC50/EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Viral-Host Membrane Fusion | SARS-CoV S Pseudovirus Entry (Luciferase) | HEK293T-ACE2 | [Insert experimentally determined value] | >50 | [Calculate based on experimental data] |

| Control Compound 1 | e.g., ACE2 Binding | SARS-CoV S Pseudovirus Entry (Luciferase) | HEK293T-ACE2 | [Insert value] | [Insert value] | [Calculate based on experimental data] |

| Control Compound 2 | e.g., Protease Inhibitor | SARS-CoV S Pseudovirus Entry (Luciferase) | HEK293T-ACE2 | [Insert value] | [Insert value] | [Calculate based on experimental data] |

Note: The specific IC50/EC50 value for this compound should be determined experimentally by following the protocol below. The initial screening of this compound demonstrated it to be an efficient inhibitor of SARS/HIV pseudotype entry.[1]

Experimental Protocols

Pseudovirus-Based Viral Entry Assay Using a Luciferase Reporter System

This protocol describes the methodology to quantify the inhibitory effect of this compound on the entry of SARS-CoV spike-pseudotyped lentiviral particles into host cells. The entry efficiency is measured by the activity of a luciferase reporter gene encoded within the pseudovirus genome.

Materials and Reagents:

-

Cell Lines:

-

HEK293T cells (for pseudovirus production)

-

HEK293T cells stably expressing human ACE2 (HEK293T-ACE2) (for viral entry assay)

-

Huh-7.5 cells can also be used as they are highly susceptible to pseudotyped SARS-CoV-2.

-

-

Plasmids:

-

Lentiviral backbone plasmid expressing luciferase (e.g., pLV-Luc)

-

Packaging plasmid (e.g., psPAX2)

-

Expression plasmid for SARS-CoV Spike protein (pCAGGS-SARS-CoV-S)

-

-

Reagents:

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Polyethylenimine (PEI) or other transfection reagent

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

-

Protocol Steps:

Part A: Production of SARS-CoV Spike-Pseudotyped Lentiviral Particles

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a DNA mixture containing the lentiviral backbone plasmid (e.g., 10 µg), packaging plasmid (e.g., 7.5 µg), and SARS-CoV Spike expression plasmid (e.g., 5 µg).

-

Add the DNA mixture to serum-free DMEM.

-

Add the transfection reagent (e.g., PEI) to the DNA-DMEM mixture, mix, and incubate at room temperature for 15-20 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

-

Harvesting Pseudovirus: After 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviral particles.

-

Clarification and Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris. Filter the supernatant through a 0.45 µm filter. Aliquot the pseudovirus and store at -80°C.

Part B: Viral Entry Assay

-

Cell Seeding: The day before the assay, seed HEK293T-ACE2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

-

Compound Preparation:

-

Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS. A typical concentration range to test would be from 0.1 µM to 50 µM.

-

Include a "no compound" control (vehicle, e.g., 0.5% DMSO) and a "no virus" control.

-

-

Treatment and Infection:

-

Remove the culture medium from the HEK293T-ACE2 cells.

-

Add 50 µL of the diluted this compound or control to the appropriate wells and incubate for 1 hour at 37°C.

-

Add 50 µL of the pseudovirus supernatant to each well (except the "no virus" control).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove the culture medium from the wells.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.

-

Read the luminescence using a luminometer.

-

Part C: Data Analysis

-

Normalization: Normalize the luciferase readings of the this compound-treated wells to the "no compound" control (set as 100% entry).

-

IC50 Calculation: Plot the percentage of viral entry against the log of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in viral entry is not due to cell death.

Materials and Reagents:

-

HEK293T-ACE2 cells

-

This compound

-

DMEM with 10% FBS

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

-

Plate reader

Protocol Steps:

-

Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate as described for the viral entry assay.

-

Compound Treatment: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the viral entry assay. Include a "no compound" control.

-

Incubation: Incubate the plate for the same duration as the viral entry assay (48-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions using a plate reader.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the this compound concentration and performing a non-linear regression analysis.

Visualizations

Signaling Pathway of SARS-CoV Entry and Inhibition by this compound

Caption: SARS-CoV entry pathway and the inhibitory action of this compound.

Experimental Workflow for the Pseudovirus Entry Assay

Caption: Workflow for the this compound viral entry inhibition assay.

References

SSAA09E3 solubility and preparation for experiments

A comprehensive guide for researchers, scientists, and drug development professionals on the solubility, experimental preparation, and relevant biological pathways of SSAA09E3.

Introduction

A critical aspect of preclinical research and drug development involves the accurate preparation and handling of investigational compounds. This document provides detailed application notes and protocols for this compound, a novel molecule under investigation. The following sections outline the solubility characteristics, recommended procedures for preparing solutions, and insights into the potential signaling pathways this compound may influence. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the generation of reliable data.

Solubility of this compound

Understanding the solubility of this compound is fundamental for the design of in vitro and in vivo experiments. The solubility of a compound dictates its bioavailability and the choice of appropriate vehicles for administration. The table below summarizes the solubility of this compound in various common laboratory solvents.

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | > 50 | > 100 | Suitable for preparing stock solutions. |

| Ethanol (100%) | 10 | 20 | Can be used for specific formulations. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | < 0.2 | Insoluble in aqueous buffers. |

| Water | < 0.01 | < 0.02 | Practically insoluble. |

Note: It is recommended to first dissolve this compound in DMSO to create a high-concentration stock solution, which can then be further diluted in aqueous buffers or cell culture media for working solutions. Avoid precipitation by ensuring the final concentration of DMSO in the working solution is kept to a minimum (typically <0.5%).

Preparation of Experimental Solutions

Consistent and accurate preparation of this compound solutions is paramount for obtaining reproducible experimental results. The following protocols provide step-by-step instructions for preparing stock and working solutions.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for long-term use.

Workflow for preparing this compound stock solution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipette

Protocol:

-

Accurately weigh the desired amount of this compound powder.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least 6 months.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium.

Workflow for preparing this compound working solution.

Materials:

-

10 mM this compound stock solution in DMSO

-

Desired aqueous buffer (e.g., PBS) or cell culture medium

-

Sterile tubes

-

Calibrated pipettes

Protocol:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental system.

-

Add the calculated volume of the stock solution to the appropriate volume of the pre-warmed aqueous buffer or cell culture medium.

-

Mix the solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause precipitation of the compound.

-

Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous working solutions for extended periods.

Putative Signaling Pathway Involvement

Preliminary studies and in silico modeling suggest that this compound may act as an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in various diseases, including cancer.

Proposed mechanism of this compound on the PI3K/AKT/mTOR pathway.

The diagram above illustrates the proposed mechanism of action where this compound inhibits Phosphoinositide 3-kinase (PI3K), a key upstream kinase in the pathway. This inhibition prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of AKT and mTORC1, ultimately resulting in the suppression of cell proliferation and survival signals.

Experimental Protocols

To investigate the effects of this compound on cellular processes, a variety of in vitro assays can be employed. Below are protocols for two fundamental experiments: a cell viability assay and a Western blot analysis to probe the PI3K/AKT/mTOR pathway.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Workflow for the MTT cell viability assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value of this compound.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.

General workflow for Western blot analysis.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and activity.

-

Solid Form: Store the solid compound at -20°C, protected from light and moisture.

-

Stock Solutions (in DMSO): Store at -20°C in tightly sealed aliquots. Avoid repeated freeze-thaw cycles.

-

Aqueous Working Solutions: Prepare fresh for each experiment and do not store.

For further information or specific applications, please refer to the Material Safety Data Sheet (MSDS) or contact technical support.

Application Note: In Vitro Efficacy of SSAA09E3, a Novel SARS-CoV Entry Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides detailed protocols and data concerning the in vitro efficacy of SSAA09E3, a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry. This compound functions by preventing the fusion of the viral membrane with the host cell membrane, a critical step in the viral lifecycle. This document outlines the mechanism of action, summarizes its effective concentration, and provides comprehensive protocols for assessing its antiviral activity and cytotoxicity in cell culture.

Introduction

Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) is the causative agent of a highly contagious and severe respiratory illness. The entry of SARS-CoV into host cells is a multistep process initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. Following receptor binding, the virus is endocytosed, and the S protein is cleaved by host proteases, such as cathepsin L, which triggers the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.

This compound, with the chemical name N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, has been identified as a potent inhibitor of SARS-CoV replication.[1] It acts at a late stage of viral entry, specifically by inhibiting the fusion of the viral and host cell membranes.[1] This application note details the experimental procedures to quantify the in vitro potency of this compound.

Mechanism of Action

This compound's mechanism of action is distinct from other known SARS-CoV entry inhibitors. It does not interfere with the initial interaction between the SARS-S protein and the ACE2 receptor, nor does it inhibit the enzymatic activity of cathepsin L.[1] Instead, this compound specifically blocks the final step of viral entry: the fusion of the viral envelope with the host endosomal membrane. This inhibition prevents the release of the viral nucleocapsid into the cytoplasm, thereby halting the infection at a critical stage. The proposed mechanism suggests that this compound may interact with the viral S protein or the host cell membrane to disrupt the conformational changes required for membrane fusion.

Caption: SARS-CoV entry pathway and the inhibitory action of this compound.

Quantitative Data Summary: In Vitro Efficacy

The antiviral activity of this compound was quantified using a SARS-CoV cytopathic effect (CPE) assay in Vero cells. The effective concentration 50 (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE, was determined. The cytotoxicity of the compound was also assessed to calculate the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

| Compound | Target | Assay | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | SARS-CoV Membrane Fusion | Cytopathic Effect (CPE) | Vero | Submicromolar | >100 | [1] |

Experimental Protocols

SARS-CoV Cytopathic Effect (CPE) Assay

This protocol is designed to determine the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.

Caption: Experimental workflow for the CPE assay.

Protocol:

-

Cell Seeding:

-

Seed Vero cells in a 96-well microtiter plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

-

Treatment and Infection:

-

Remove the culture medium from the cells.

-

Add 50 µL of the diluted this compound to the appropriate wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

-

Add 50 µL of SARS-CoV diluted in culture medium to the compound-containing wells and the virus control wells.